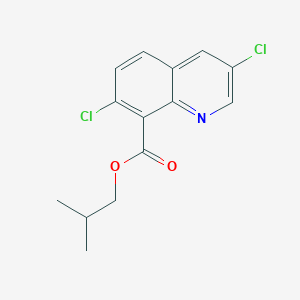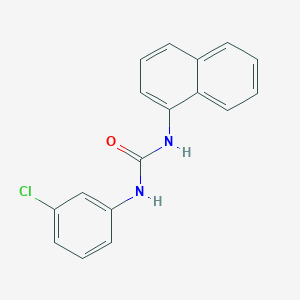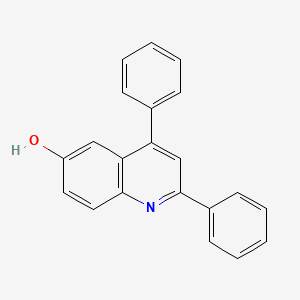![molecular formula C15H13ClN4O B15062519 {[4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2h)-yl]methylidene}propanedinitrile CAS No. 6687-90-7](/img/structure/B15062519.png)
{[4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2h)-yl]methylidene}propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)methylene)malononitrile is a complex organic compound that features a quinoxaline core, a chloropropanoyl group, and a malononitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)methylene)malononitrile typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Introduction of the Chloropropanoyl Group: The chloropropanoyl group can be introduced via acylation using 3-chloropropionyl chloride. This step often requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Attachment of the Malononitrile Moiety: The final step involves the Knoevenagel condensation of the chloropropanoyl-substituted quinoxaline with malononitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction of the nitro groups on the quinoxaline core can yield corresponding amines.
Substitution: The chloropropanoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Quinoxaline amines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Applications De Recherche Scientifique
2-((4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)methylene)malononitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-((4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)methylene)malononitrile depends on its specific application:
Biological Activity: If used as a pharmaceutical agent, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the malononitrile group and the electron-donating effects of the quinoxaline core, which can stabilize reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropropionyl chloride: Used in the synthesis of various acylated compounds.
4-(3-Chloropropanoyl)morpholine: Another compound featuring a chloropropanoyl group, used in proteomics research.
Uniqueness
2-((4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)methylene)malononitrile is unique due to the combination of its structural features, which confer specific reactivity and potential applications not shared by simpler analogs. The presence of the quinoxaline core, chloropropanoyl group, and malononitrile moiety allows for a diverse range of chemical transformations and applications.
Propriétés
Numéro CAS |
6687-90-7 |
|---|---|
Formule moléculaire |
C15H13ClN4O |
Poids moléculaire |
300.74 g/mol |
Nom IUPAC |
2-[[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C15H13ClN4O/c16-6-5-15(21)20-8-7-19(11-12(9-17)10-18)13-3-1-2-4-14(13)20/h1-4,11H,5-8H2 |
Clé InChI |
MKHINRCTKYILSH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C2N1C=C(C#N)C#N)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B15062442.png)
![N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B15062447.png)

![1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B15062451.png)

![Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester](/img/structure/B15062464.png)

![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide](/img/structure/B15062471.png)
![tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B15062477.png)

![3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride](/img/structure/B15062503.png)
![tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B15062509.png)
![tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B15062525.png)

